Enhanced Sigma-1 Receptor Affinity of 1,4-Diazepane Scaffold Relative to Piperazine and Imidazolidine Analogs
The 1,4-diazepane scaffold confers picomolar affinity for sigma-1 (σ1) receptors, representing a substantial improvement over the corresponding piperazine and imidazolidine analogs. In a comparative study exploring ring size effects on σ receptor binding, 1,4-diazepane derivatives achieved σ1 Ki values ranging from 0.10 to 0.194 nM, whereas structurally analogous imidazolidines exhibited nanomolar affinities (Ki = 6.45–53.5 nM) and piperazines showed a broader range of 0.05–10.28 nM [1]. The diazepane series also demonstrated markedly improved σ1/σ2 selectivity (220–11542) compared to imidazolidines (58–237), establishing the seven-membered ring as a critical determinant for high-affinity σ1 engagement [1]. While the exact 1-(methoxyacetyl)-1,4-diazepane derivative was not directly evaluated in this study, the methoxyacetyl group provides an additional vector for optimizing binding interactions within the σ1 orthosteric pocket, as evidenced by SAR studies on related 1,4-diazepane-based ligands [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Class range: 0.10–0.194 nM for 1,4-diazepane derivatives [1] |
| Comparator Or Baseline | Imidazolidines: 6.45–53.5 nM; Piperazines: 0.05–10.28 nM [1] |
| Quantified Difference | Diazepanes exhibit up to 535-fold higher affinity than imidazolidines and comparable picomolar affinity relative to the best piperazines, with superior subtype selectivity (σ1/σ2 selectivity up to 11542 for diazepanes vs. 237 for imidazolidines) [1] |
| Conditions | In vitro competitive radioligand binding assays using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) in guinea pig brain membrane preparations [1] |
Why This Matters
For sigma receptor-targeted drug discovery programs, the 1,4-diazepane scaffold provides a validated starting point for achieving picomolar σ1 binding affinities, and procurement of the methoxyacetyl-substituted variant enables systematic SAR exploration of N-substituent effects on potency and selectivity.
- [1] Moussa, I. A., Banister, S. D., Manoli, M., Doddareddy, M. R., Cui, J., Mach, R. H., & Kassiou, M. (2012). Exploration of ring size in a series of cyclic vicinal diamines with σ1 receptor affinity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5493-5497. View Source
- [2] Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 receptor affinity and selectivity. European Journal of Medicinal Chemistry, 44(2), 519-525. View Source
